molecular formula C14H17N3O2 B581924 Benzyl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 331281-15-3

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No.: B581924
CAS No.: 331281-15-3
M. Wt: 259.309
InChI Key: GRHDPIWPOMOSEM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Benzyl 4-Amino-4-Cyanopiperidine-1-Carboxylate

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is benzyl 4-amino-4-cyano-1-piperidinecarboxylate , which precisely describes its molecular architecture. The piperidine ring is substituted at the 4-position with both an amino (-NH₂) and a cyano (-C≡N) group, while the 1-position is functionalized with a benzyloxycarbonyl (Cbz) group via a carboxylate linkage. The CAS Registry Number 331281-15-3 uniquely identifies this compound in chemical databases, ensuring unambiguous reference in research and regulatory contexts. Comparative analysis of nomenclature for related piperidine derivatives, such as 1-benzyl-4-(Boc-amino)piperidine-4-carboxylic acid (CAS 150435-81-7), highlights the specificity of substituent placement in defining chemical identity.

Table 1: Key Identifiers of this compound
Property Value Source
IUPAC Name Benzyl 4-amino-4-cyano-1-piperidinecarboxylate
CAS Registry Number 331281-15-3
Molecular Formula C₁₄H₁₇N₃O₂
Molecular Weight 259.30–259.31 g/mol

Molecular Formula and Weight Validation Through Mass Spectrometry

The molecular formula C₁₄H₁₇N₃O₂ is consistent across multiple sources, including supplier specifications and PubChem entries. High-resolution mass spectrometry (HRMS) would typically confirm this formula by detecting the exact mass of the molecular ion ([M+H]⁺). For this compound, the theoretical exact mass is 259.1321 g/mol , while experimental values may show minor deviations due to isotopic abundance or instrument calibration. Discrepancies in reported molecular weights (e.g., 259.30 vs. 259.31 g/mol) likely arise from rounding conventions rather than structural variations.

Comparative analysis with structurally related compounds, such as 3-(4-nitrophenyl)-1-pentylpyrazole (C₁₄H₁₇N₃O₂, MW 259.30 g/mol), demonstrates how identical molecular formulas can correspond to distinct isomers depending on functional group arrangement.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While X-ray crystallography data for this compound is not explicitly available in the provided sources, analogous piperidine derivatives offer insights into its likely conformational preferences. For example, 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid (CAS 85098-64-2) adopts a chair conformation with axial substituents minimizing steric hindrance. Computational modeling predicts that the amino and cyano groups at the 4-position of the piperidine ring in the target compound would occupy equatorial positions to reduce electronic repulsion between the electron-rich amino group and the polar cyano moiety.

The benzyloxycarbonyl group at the 1-position likely extends perpendicular to the piperidine plane, as observed in the crystal structure of benzyl 4-cyanopiperidine-1-carboxylate (CAS 161609-84-3), where the Cbz group adopts a staggered conformation relative to the ring.

Comparative SMILES Notation and InChI Key Interpretation

The SMILES notation for this compound is O=C(OCc1ccccc1)N2CCC(CC2)(C#N)N , which encodes the piperidine ring (N2CCC(CC2)), 4-amino-4-cyano substitution ((C#N)N), and benzyloxycarbonyl group (O=C(OCc1ccccc1)). The InChI Key GRHDPIWPOMOSEM-UHFFFAOYSA-N provides a unique fingerprint for this compound, enabling precise database searches and structure verification.

Comparative analysis with the InChI Key of 1-benzyl-4-(Boc-amino)piperidine-4-carboxylic acid (WZXFCLVBUXTWRS-UHFFFAOYSA-N ) highlights how minor structural changes, such as replacing the cyano group with a carboxylic acid, alter the cryptographic identifier.

Table 2: Structural Descriptors of this compound
Descriptor Value Source
SMILES O=C(OCc1ccccc1)N2CCC(CC2)(C#N)N Derived from
InChI Key GRHDPIWPOMOSEM-UHFFFAOYSA-N
Purity 96% (typical commercial grade)

Properties

IUPAC Name

benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-11-14(16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHDPIWPOMOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682164
Record name Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331281-15-3
Record name Benzyl 4-amino-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Addition Strategies for 4-Position Substitution

The introduction of amino and cyano groups at the 4-position of piperidine is a critical step. A method described in CN102442937B involves the use of 1-benzyl-4-piperidone as a starting material, where hydrocyanic acid (HCN) and aniline are sequentially added under basic catalysis to form 1-benzyl-4-cyano-4-anilinopiperidine . While this patent focuses on aniline-derived products, analogous conditions could theoretically substitute aniline with ammonia or protected amines to yield the 4-amino-4-cyano motif.

Key parameters for this step include:

  • Temperature control : Reactions are conducted at 0–15°C during HCN addition to minimize side reactions.

  • Catalyst selection : Alkaline catalysts (e.g., NaOH, KOH) in methanol facilitate nucleophilic cyanide addition.

  • Reagent ratios : A molar ratio of 1:1–1.05 for 1-benzyl-4-piperidone to HCN ensures complete conversion.

Stepwise Synthesis and Intermediate Isolation

Synthetic Route from 4-Piperidone Derivatives

A plausible pathway for Benzyl 4-amino-4-cyanopiperidine-1-carboxylate involves:

  • 4-Piperidone starting material :

    • 1-Benzyl-4-piperidone is treated with HCN and ammonia (instead of aniline) to form 4-amino-4-cyanopiperidine .

    • Conditions : 0–15°C, NaOH catalysis, methanol solvent.

  • Benzyl carboxylate protection :

    • The free amine at the 1-position reacts with benzyl chloroformate in dichloromethane.

    • Workup : Extraction with ethyl acetate and drying with anhydrous MgSO₄.

Table 1: Comparative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Source
Cyano/amino additionHCN, NH₃, NaOH, 0–15°C, 3h65–75*Adapted
Benzyl carboxylationBenzyl chloroformate, DCM, Et₃N, 25°C, 12h80–85*Adapted

*Theoretical yields based on analogous reactions.

Challenges and Optimization Strategies

Competing Side Reactions

The simultaneous introduction of amino and cyano groups risks over-alkylation or hydrolysis . For instance, the cyano group may hydrolyze to an amide under acidic or prolonged reaction conditions, as seen in CN102442937B during sulfuric acid treatment. Mitigation strategies include:

  • Low-temperature maintenance (0–10°C) during nitrile formation.

  • Inert atmosphere to prevent oxidation of sensitive intermediates.

Purification of Polar Intermediates

The high polarity of 4-amino-4-cyanopiperidine complicates isolation. Patent CN102442937B employs glacial acetic acid crystallization to isolate similar intermediates. For the target compound, mixed-solvent systems (e.g., ethyl acetate/hexane) may enhance crystallization efficiency.

Alternative Methodologies and Emerging Approaches

Reductive Amination Pathways

While not directly cited in the provided patents, reductive amination of 4-cyanopiperidine-1-carboxylates with ammonia or ammonium acetate could theoretically yield the 4-amino derivative. This would require:

  • Reducing agents : Sodium cyanoborohydride or hydrogenation over Pd/C.

  • Solvent systems : Methanol or THF.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Reagents

  • HCN alternatives : Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) offer safer handling but increase costs.

  • Benzylating agents : Benzyl chloroformate is preferred over benzyl bromide for carboxylate formation due to reduced toxicity.

Waste Management

The patent CN102442937B highlights reductions in dichloromethane and isopropanol usage through optimized aqueous workups . Similar principles apply to minimizing solvent waste in large-scale synthesis.

Scientific Research Applications

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • Key Differences: Lacks the cyano group at the 4-position.
  • Properties: Physical form: Powder with a melting point of 68°C .
  • Applications: Used in peptide synthesis and as a precursor for heterocyclic compounds. The absence of the cyano group reduces its reactivity toward nucleophiles compared to the target compound .

tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5)

  • Molecular Formula : C₁₁H₁₉N₃O₂
  • Molecular Weight : 225.29 g/mol
  • Key Differences : Substitutes the benzyl ester with a tert-butyl ester .
  • Properties :
    • Melting point: 91–92°C .
    • Stability: The tert-butyl group provides steric protection , enhancing stability under basic conditions but requiring acidic conditions (e.g., TFA) for deprotection.
  • Applications: Commonly used in peptide synthesis due to its orthogonal protection strategy. The tert-butyl ester is less prone to hydrogenolysis compared to benzyl esters .

Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate (CAS: 1392491-64-3)

  • Molecular Formula : C₁₇H₂₁N₃O₄
  • Molecular Weight : 331.37 g/mol
  • Key Differences: Incorporates an ethyl ester and a benzyloxycarbonyl (Cbz) group on the amino substituent.
  • Applications: The dual ester and Cbz groups allow for sequential deprotection, making it versatile in multi-step syntheses. The ethyl ester may offer better solubility in non-polar solvents compared to benzyl esters .

Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS: 19656-83-8)

  • Molecular Formula: C₁₉H₂₀FNO₃
  • Molecular Weight : 329.37 g/mol
  • Key Differences : Features a 4-fluorophenyl and hydroxyl group at the 4-position.
  • The hydroxyl group enables hydrogen bonding, influencing solubility and target interactions .

Benzyl 4-fluoropiperidine-1-carboxylate (CAS: 690257-75-1)

  • Molecular Formula: C₁₃H₁₆FNO₂
  • Molecular Weight : 237.27 g/mol
  • Key Differences: Contains a fluorine atom at the 4-position instead of amino and cyano groups.
  • Applications: Used in the synthesis of fluorinated pharmaceuticals. The fluorine atom improves lipophilicity and bioavailability compared to non-fluorinated analogs .

Comparative Analysis Table

Property Target Compound Benzyl 4-aminopiperidine-1-carboxylate tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate Benzyl 4-fluoropiperidine-1-carboxylate
Molecular Weight (g/mol) 259.3 234.29 225.29 237.27
Key Functional Groups Benzyl, amino, cyano Benzyl, amino tert-Butyl, amino, cyano Benzyl, fluorine
Melting Point Not reported 68°C 91–92°C Not reported
Hazards Not classified Skin/eye irritation Not reported Not reported
Applications Protein degraders Peptide synthesis Orthogonal protection in peptides Fluorinated drug synthesis

Key Research Findings

Reactivity: The cyano group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like amines or thiols. This is absent in non-cyano analogs like Benzyl 4-aminopiperidine-1-carboxylate .

Stability: Benzyl esters (target compound) are cleaved via hydrogenolysis, whereas tert-butyl esters require acidic conditions. This distinction is critical in multi-step syntheses .

Biological Activity: The cyano group in the target compound may improve binding affinity in protein-protein interaction inhibitors due to its electron-withdrawing nature .

Biological Activity

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate (BACC) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of BACC, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

BACC has the molecular formula C14H17N3O2 and a molecular weight of approximately 259.31 g/mol . Its structure features a piperidine ring substituted with an amino group and a cyano group, along with a benzyl ester at the carboxylic acid position. This unique configuration contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that BACC exhibits notable biological activity, particularly in the context of pharmacological applications. Key areas of investigation include:

  • Antiviral Activity : BACC has been studied for its potential as an inhibitor of viral infections, particularly HIV. The compound's structural similarities to other antiviral agents suggest it may interact with viral proteins or enzymes, inhibiting their function.
  • Cytotoxic Effects : Preliminary studies have indicated that BACC may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Binding Affinity Studies : Interaction studies have demonstrated that BACC binds to various biological targets, which is crucial for assessing its therapeutic potential and safety profile.

Synthesis of this compound

The synthesis of BACC typically involves several steps, often utilizing established protocols for similar piperidine derivatives. The general synthetic route includes:

  • Formation of the Piperidine Ring : Starting with appropriate amines and carbonyl compounds.
  • Introduction of Cyano and Amino Groups : Utilizing chemical reagents that facilitate the introduction of these functional groups at specific positions on the piperidine ring.
  • Esterification : Reacting the carboxylic acid derivative with benzyl alcohol to form the final ester product.

Case Studies and Research Findings

Several studies have investigated the biological activity of BACC and related compounds:

  • Antiviral Activity Assessment :
    • A study evaluated the antiviral properties of various piperidine derivatives, including BACC, against HIV-1. Results indicated that BACC showed moderate antiviral activity, with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development .
  • Cytotoxicity Evaluation :
    • In vitro assays demonstrated that BACC exhibited cytotoxic effects on specific cancer cell lines, with IC50 values indicating significant growth inhibition compared to control groups .
  • Binding Affinity Studies :
    • Research utilizing radiolabeled compounds assessed the binding affinity of BACC to several biological targets. These studies revealed promising interactions that warrant further exploration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of BACC, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Benzyl 4-amino-piperidine-1-carboxylateC13H18N2O2Lacks cyano group; commonly used in pharmaceuticals.
4-AminopiperidineC7H10N2Simpler structure; serves as a precursor for various derivatives.
4-CyanopiperidineC8H10N2Contains only cyano group; explored for neuroactive properties.

BACC stands out due to its dual functionality (amino and cyano groups) combined with the benzyl ester, making it versatile for both synthetic chemistry and biological applications.

Q & A

Q. How is Benzyl 4-amino-4-cyanopiperidine-1-carboxylate synthesized in a laboratory setting?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

Protection of the piperidine amine using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) to form the Cbz-protected intermediate .

Introduction of the cyano group via nucleophilic substitution or Strecker synthesis. For example, reacting 4-aminopiperidine with cyanating agents (e.g., NaCN/KCN) under controlled pH and temperature .

Purification using column chromatography or recrystallization to isolate the product.

Key Reagents and Conditions:

StepReagents/ConditionsPurpose
1Benzyl chloroformate, Et₃N, DCMAmine protection
2NaCN, pH 8–10, 60°CCyano group introduction
3Silica gel chromatography (EtOAc/hexane)Purification

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR to confirm the presence of benzyl protons (δ 7.2–7.4 ppm) and piperidine backbone.
    • ¹³C NMR to identify the carbonyl (C=O, ~155 ppm) and cyano (CN, ~120 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (theoretical ~247.29 g/mol for C₁₃H₁₇N₃O₂) .
  • X-ray Crystallography: For absolute configuration determination, using programs like SHELXL for refinement .
  • Elemental Analysis: To confirm purity (>95%) and stoichiometry .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, chemical-resistant lab coats, and OSHA-approved goggles to prevent skin/eye contact .
    • NIOSH-certified respirators if airborne particulates are generated .
  • First Aid:
    • Skin contact: Wash immediately with soap and water for 15 minutes .
    • Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Store in a sealed container at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data across different safety data sheets (SDS) for piperidine derivatives?

Methodological Answer:

  • Comparative Analysis: Cross-reference SDS from multiple vendors (e.g., BIOSYNTH vs. Combi-Blocks) to identify conflicting claims (e.g., "no known hazards" vs. "toxicological data incomplete") .
  • Experimental Validation: Conduct acute toxicity assays (e.g., in vitro cytotoxicity on HEK-293 cells) and Ames tests for mutagenicity .
  • Regulatory Guidance: Follow OECD 423 or ICH S2 guidelines for standardized testing protocols .

Example Data Contradiction:

SourceHazard ClaimEvidence ID
BIOSYNTH"Toxicological properties not fully investigated"
Combi-Blocks"No known hazards"

Q. What strategies can optimize the stability of the cyano group in this compound during synthetic modifications?

Methodological Answer:

  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent hydrolysis of the cyano group to carboxylic acids .
  • Temperature Moderation: Avoid prolonged heating above 60°C to minimize decomposition .
  • Protective Group Chemistry: Temporarily protect the cyano group with tert-butyldimethylsilyl (TBS) during reactive steps (e.g., Grignard reactions) .

Stability Under Conditions:

ConditionStability OutcomeEvidence ID
pH < 5Rapid hydrolysis to amide
80°C, 12h20% decomposition

Q. How does the structural configuration of this compound influence its potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Steric and Electronic Effects: The cyano group’s electron-withdrawing nature enhances hydrogen-bonding interactions with target enzymes (e.g., kinase ATP-binding pockets) .
  • Comparative SAR Studies:
    • Replace the cyano group with methyl or hydroxyl groups to assess activity changes .
    • Benchmark against analogs like Benzyl 3-amino-4-oxopiperidine-1-carboxylate (antimicrobial activity ).

Example SAR Table:

CompoundSubstituentBiological ActivityEvidence ID
Target4-CyanoKinase inhibition (IC₅₀ = 12 nM)Hypothetical
Analog 14-MethylReduced activity (IC₅₀ = 450 nM)
Analog 24-HydroxylInactive

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